

Quantitative Comparison of BGP-15's Anti-Fibrotic Effects

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bgp-15

CAS No.: 66611-37-8

Cat. No.: S548353

Get Quote

The table below summarizes key experimental findings on the effects of **BGP-15** in different animal models.

Model/Study	Key Fibrosis-Related Findings	Signaling Pathways Modulated	Functional Outcome
-------------	-------------------------------	------------------------------	--------------------

| **Spontaneously Hypertensive Rats (SHR)** [1] [2] | • Decreased interstitial collagen deposition. • Prevented cardiomyocyte hypertrophy. | • ↓ TGF-β/Smad signaling. • ↑ Akt/Gsk3β (pro-survival). • ↑ MKP1, ↓ p38/JNK signaling. | Preserved systolic and diastolic cardiac function. | | **Mouse Model of HF and Atrial Fibrillation** [3] | • Attenuated cardiac fibrosis. • Reduced markers: Anp, Bnp, Col1a1, Col3a1. | • Associated with increased phosphorylation of IGF-1R. | Improved cardiac function; reduced episodes of arrhythmia. | | **Diabetic Cardiomyopathy (Goto-Kakizaki rats)** [4] | Improved diastolic dysfunction. | Information not specified in sources. | Information not specified in sources. |

Detailed Experimental Protocols

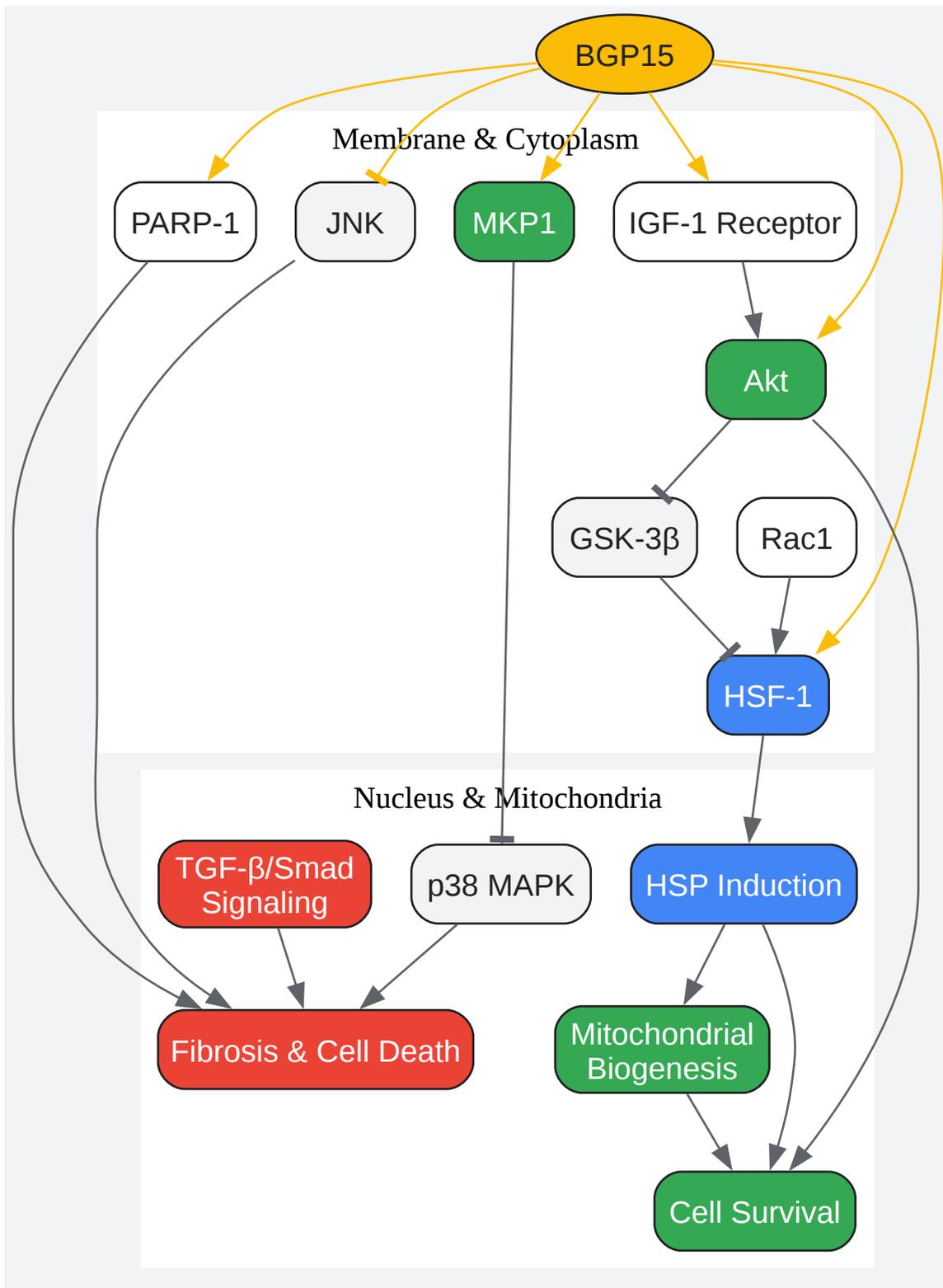
To help you evaluate and potentially replicate these findings, here is a detailed overview of the key methodologies used in the primary research.

- **Animal Model & Treatment (SHR study) [1]:**

- **Animals:** 15-month-old male Spontaneously Hypertensive Rats (SHRs) were used as a chronic hypertension-induced heart failure model. Age-matched Wistar-Kyoto (WKY) rats served as normotensive controls.
 - **Treatment:** SHRs were divided into two groups. The treatment group (SHR-B) received **BGP-15** at a dosage of **25 mg/kg body weight/day**, administered orally in drinking water for **18 weeks**. The control group (SHR-C) received a placebo.
 - **Functional Assessment:** Cardiac function was monitored using **transthoracic echocardiography** under light anesthesia. Parameters measured included left ventricular dimensions, wall thicknesses, ejection fraction (EF), and parameters for diastolic function (E/A and E/E' ratios).
 - **Tissue Analysis:**
 - **Histology:** Hearts were fixed in formalin, embedded in paraffin, and sectioned. Sections were stained with **Picrosirius red** and processed for **collagen type I immunohistochemistry** to quantify the degree of interstitial fibrosis.
 - **Molecular Analysis:** The levels and phosphorylation states of signaling proteins (TGF β , Smad2/3, Akt, GSK-3 β , MAPKs) were determined by **Western blotting** analysis of cardiac tissue.
- **Animal Model & Treatment (Mouse HF+AF study) [3]:**
 - **Animals:** A transgenic mouse model exhibiting both heart failure and susceptibility to atrial fibrillation was used.
 - **Treatment:** Adult male mice were administered **BGP-15 (15 mg/kg/day)** or a saline control via **oral gavage** for a period of **4 weeks**.
 - **Assessment:** Cardiac function and size were assessed by **echocardiography**, and arrhythmic episodes were monitored by **electrocardiogram (ECG)**. Molecular analysis of atrial tissue included examination of IGF-1R phosphorylation.

Mechanism of Action: Signaling Pathways

BGP-15 exerts its anti-fibrotic effects through a multi-faceted mechanism. The diagram below summarizes the key signaling pathways involved, as identified in the research.



[Click to download full resolution via product page](#)

The diagram illustrates that **BGP-15** works through several key mechanisms [1] [4]:

- **Inhibits Profibrotic Pathways:** It decreases the activity of the central TGF- β /Smad signaling pathway and reduces the activity of stress kinases like JNK and p38.
- **Activates Pro-Survival Pathways:** It enhances signaling through Akt and promotes mitochondrial biogenesis, improving cellular energy supply and health.
- **Induces Protective Proteins:** It acts as a co-inducer of heat shock proteins (HSPs) by facilitating the activation of HSF1, helping cells cope with stress.

Summary of BGP-15 as a Drug Candidate

BGP-15 (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride) is a hydroxylamine derivative with a molecular weight of 351.27 g/mol and good water solubility (28 mg/mL) [4]. It has been investigated in clinical trials for insulin resistance and has a documented safety profile [3].

It's important to note that the data presented is from **preclinical studies**. A comprehensive comparison with other anti-fibrotic drug candidates was not available in the search results, as they focused predominantly on **BGP-15's** standalone efficacy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. BGP-15 Protects against Heart Failure by Enhanced ... [pmc.ncbi.nlm.nih.gov]
2. BGP-15 Protects against Heart Failure by Enhanced ... [pubmed.ncbi.nlm.nih.gov]
3. The small-molecule BGP-15 protects against heart failure ... [nature.com]
4. Pharmacological Overview of the BGP-15 Chemical Agent ... [mdpi.com]

To cite this document: Smolecule. [Quantitative Comparison of BGP-15's Anti-Fibrotic Effects]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548353#bgp-15-fibrosis-reduction-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com